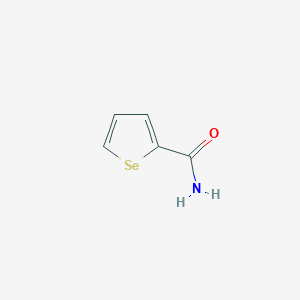
Selenophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenophene-2-carboxamide is a selenium-containing heterocyclic compound. Selenophenes are a class of compounds where selenium replaces one of the carbon atoms in the five-membered aromatic ring, similar to thiophenes where sulfur is the heteroatom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-2-carboxamide typically involves the palladium-catalyzed carbonylation of 2-haloselenophenes with amines under a carbon monoxide atmosphere . This method allows for the formation of selenophene-2-carboxamides, selenophene-2,5-dicarboxamides, and N,N’-bridged selenophene-2-carboxamides. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like Cs2CO3 in solvents such as DMF or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Selenophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Selenophenes can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert selenophenes to selenolates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Selenophene oxides.
Reduction: Selenolates.
Substitution: Various substituted selenophenes depending on the reagents used.
Applications De Recherche Scientifique
Selenophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Medicine: Explored for its potential therapeutic effects, such as antitumor and anti-inflammatory activities.
Industry: Utilized in the development of materials for organic electronics, such as organic solar cells.
Mécanisme D'action
The mechanism of action of selenophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, selenophene derivatives have been shown to exert their effects through the generation of reactive oxygen species (ROS), modulation of enzyme activities, and interaction with cellular signaling pathways . The precise molecular targets and pathways can vary depending on the specific biological context and the structure of the selenophene derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring with a thiophene ring.
Benzo[b]selenophene-2-carboxamide: Contains a fused benzene ring with a selenophene ring.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to sulfur-containing analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and biological activity .
Propriétés
Formule moléculaire |
C5H5NOSe |
|---|---|
Poids moléculaire |
174.07 g/mol |
Nom IUPAC |
selenophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOSe/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) |
Clé InChI |
GEBCOHBJOXXZJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


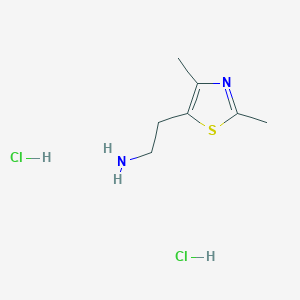
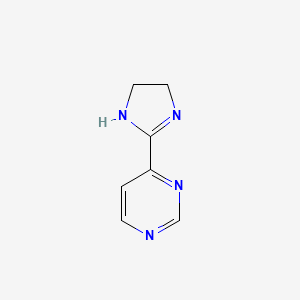

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

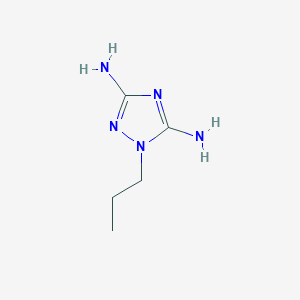

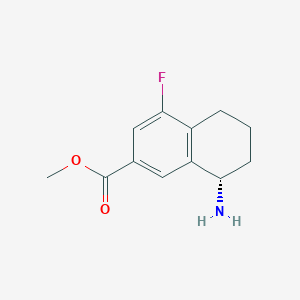
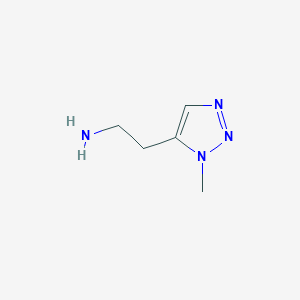
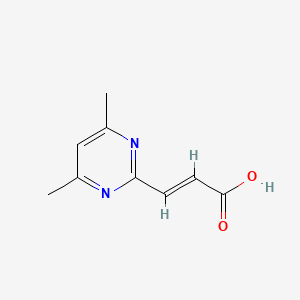
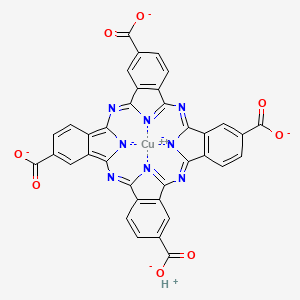
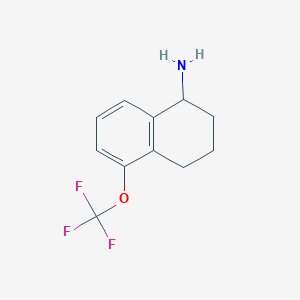
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)

